Osilodrostat
説明
Osilodrostat is used to treat Cushing’s disease in patients who cannot have pituitary surgery, or who had undergone surgery but still have the disease . Cushing’s disease is caused by a tumor in the pituitary gland that releases too much adrenocorticotropin, a hormone that signals the adrenal glands to produce cortisol .
Molecular Structure Analysis
Osilodrostat is an orally available small molecule 11β-hydroxylase inhibitor . It potently inhibits the enzyme 11β-hydroxylase [cytochrome P450 (CYP) 11B1] and also blocks aldosterone synthase (CYP11B2, steroid 18-hydroxylase) .Physical And Chemical Properties Analysis
Osilodrostat phosphate has a molecular weight of 325.23 and is soluble in water at a concentration of ≥ 120 mg/mL at 4°C . It is designed to be taken orally due to its rapid absorption in the gastrointestinal tract and minor first-pass metabolism .科学的研究の応用
Treatment of Cushing’s Disease
Osilodrostat is a potent oral steroidogenesis inhibitor that has emerged as a new medical agent for patients with Cushing’s disease (CD) requiring long-term medical therapy for hypercortisolemia control . It has been assessed in clinical trials for its efficacy and safety . In a study conducted at a single center in Poland, osilodrostat treatment allowed for complete disease control in all patients over a period of 156 weeks .
Control of Hypercortisolemia
Osilodrostat has been found effective in controlling hypercortisolemia, a condition characterized by high levels of cortisol in the blood . In a study, all six patients met the key secondary endpoint of the LINC4 trial, achieving normalization of median urinary free cortisol .
Improvement of Metabolic and Cardiovascular Parameters
Patients treated with osilodrostat demonstrated significant improvement from baseline on most metabolic and cardiovascular parameters . This improvement was most evident at week 36 and sustained throughout the study period .
Inhibition of Cortisol Response to ACTH Stimulation
When the osilodrostat dose was increased to 3 mg per day, the inhibition of cortisol response to ACTH stimulation was observed . This suggests that osilodrostat can be used to control cortisol levels in conditions where ACTH stimulation is a concern .
Treatment of Endogenous Cushing’s Syndrome
Osilodrostat is a novel potent oral steroidogenesis inhibitor with a non-steroidal chemical structure, recently approved for the treatment of adult patients with endogenous Cushing’s syndrome . It is used when Cushing’s disease is not cured by pituitary surgery or when surgery is not an option .
作用機序
Target of Action
Osilodrostat primarily targets 11β-hydroxylase (also referred to as CYP11B1) and aldosterone synthase (CYP11B2) . These enzymes are responsible for the final step of cortisol and aldosterone biosynthesis .
Mode of Action
Osilodrostat acts by inhibiting the adrenal enzymes 11-beta-hydroxylase and aldosterone synthase . This inhibition leads to a decrease in the production of cortisol and aldosterone . By inhibiting 11β-hydroxylase, osilodrostat effectively lowers circulating cortisol levels, which is particularly beneficial in the treatment of Cushing’s disease .
Biochemical Pathways
The inhibition of 11β-hydroxylase by osilodrostat disrupts the biosynthesis of endogenous cortisol . Cortisol is a steroid hormone that plays a crucial role in the body’s response to stress, maintaining blood sugar levels, reducing inflammation, and regulating metabolism. In Cushing’s disease, cortisol levels are chronically and supraphysiologically elevated, often as a result of ACTH hypersecretion secondary to a pituitary tumor . By inhibiting the final step in cortisol biosynthesis, osilodrostat helps normalize these elevated cortisol levels .
Pharmacokinetics
Osilodrostat is rapidly absorbed, with a median time to maximum concentration (tmax) of approximately 1 hour . It has a half-life of around 4 hours across all examined doses, ranging from 0.5 to 200 mg after single and multiple doses . The median apparent volume of distribution (Vd) for osilodrostat is 101 L following a single oral dose (50 mg) in healthy volunteers . It is extensively metabolized by multiple enzymes, with no single enzyme contributing to more than 25% of total clearance . Most osilodrostat-related material is eliminated in urine (~90.6% of administered dose), with only 5.2% as unchanged osilodrostat .
Action Environment
The efficacy of osilodrostat can be influenced by various factors. Additionally, a trend of increasing AUCinf (area under the concentration–time curve from zero to infinity) for osilodrostat was observed in subjects with moderate-to-severe hepatic impairment . Osilodrostat exposure was similar across three renal function cohorts (normal, severe, and end-stage renal disease), indicating that renal function has no impact on osilodrostat exposure .
Safety and Hazards
Osilodrostat may cause serious side effects such as fast or pounding heartbeats, fluttering in your chest, shortness of breath, and sudden dizziness . It can also cause decreased adrenal gland hormones, increased adrenal gland hormones, or low potassium level . Common side effects may include nausea, feeling tired, headache, or swelling .
将来の方向性
Osilodrostat represents an important advance in the pharmacotherapy of Cushing’s disease. Available data suggest that osilodrostat is effective in controlling hypercortisolism in most treated patients with an acceptable safety profile . Further study is needed to examine the role of combination therapy as well as long-term outcomes of treated patients .
特性
IUPAC Name |
4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUZGMWDZDXMDG-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156570 | |
Record name | Osilodrostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cushing’s syndrome is an endocrine disorder resulting from chronic and excessive exposure to glucocorticoids, the symptoms of which may include thinning of the skin and hair, weight gain, muscle weakness, and osteoporosis, as well a constellation of psychiatric, cardiovascular, and immunological deficiencies. Cushing’s syndrome is most commonly precipitated by exogenous treatment with supraphysiological doses of glucocorticoids such as those found in nasal sprays, skin creams, and inhalers. Cushing’s disease - another less common cause of Cushing’s syndrome - is generally the result of increased endogenous cortisol exposure due to excessive secretion of adrenocroticotrophic hormone (ACTH) from a pituitary adenoma. Osilodrostat is an inhibitor of 11β-hydroxylase (CYP11B1) and, to a lesser extent, aldosterone synthase (CYP11B2). The CYP11B1 enzyme is responsible for catalyzing the final step of cortisol synthesis - by inhibiting this enzyme, osilodrostat helps to normalize endogenous cortisol levels and alleviate symptoms of Cushing’s disease. | |
Record name | Osilodrostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
928134-65-0 | |
Record name | 4-(R)-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928134-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Osilodrostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928134650 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osilodrostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Osilodrostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSILODROSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YL4IQ1078 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。